molecular formula C₁₉H₁₉D₃ClNO B1140468 Doxepin-d3 Hydrochloride CAS No. 347840-07-7

Doxepin-d3 Hydrochloride

Cat. No. B1140468
CAS RN: 347840-07-7
M. Wt: 318.86
InChI Key:
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Description

Doxepin-d3 Hydrochloride, also known as 3-(dibenzo[b,e]oxepin-11(6H)-ylidene)-N,N-dimethylpropan-1-amine hydrochloride, is an important compound in the field of synthetic organic chemistry. It is used in the synthesis of a variety of pharmaceuticals, such as antidepressants, antihistamines, and antipsychotics. Doxepin-d3 Hydrochloride is also used in the synthesis of a variety of other compounds, including dyes, fragrances, and polymers. In addition, Doxepin-d3 Hydrochloride is used in the synthesis of a variety of materials, including polymers, plastics, and resins.

Scientific Research Applications

Improved Pharmacokinetic and Pharmacodynamic Profile

Doxepin-d3 Hydrochloride is a deuterium-reinforced tricyclic antidepressant (TCA) that acts as a serotonin and noradrenaline reuptake inhibitor . The metabolites formed by N-dealkylation of these TCAs contribute to overall poor pharmacokinetics and efficacy . Deuteration of the methyl groups at metabolically active sites has been reported to be a useful strategy for developing more selective and potent antidepressants . This isotopic deuteration can lead to better bioavailability and overall effectiveness .

Antidepressant Behavior

The antidepressant behavior of deuterated TCAs was evaluated using the forced swim test (FST) and tail suspension test (TST), using male Wistar rats and male Swiss albino mice . Deuterated forms showed improved efficacy in the behavior paradigm, indicating improved pharmacological activity .

Improved Pharmacokinetic Parameters

The pharmacokinetic parameters indicated increased maximum concentration in the plasma (Cmax), elimination half-life (t1/2), and area under the concentration-time curve (AUC) in deuterated compounds . This can have a positive clinical impact on antidepressant treatment .

Inhibition of Reuptake Mechanism

Synaptosomal reuptake studies indicated marked inhibition of the reuptake mechanism of serotonin (5-HT) and norepinephrine .

Potential Treatment for Neuropsychiatric Disorders

Deuterated TCAs can prove to be potentially better molecules in the treatment of neuropsychiatric disorders as compared with nondeuterated compounds .

Improved Pharmacokinetic Profile

The deuterated forms of the TCAs have shown an improved pharmacokinetic profile compared with that of their nondeuterated forms .

Improved Antidepressive Effect

The antidepressive effect on these TCAs were seen to be improved in the deuterated forms compared with that of their nondeuterated forms .

Clinical Use

A further toxicological study of these compounds is needed to validate their future clinical use .

Mechanism of Action

Target of Action

Doxepin-d3 Hydrochloride, a tricyclic antidepressant (TCA), primarily targets the serotonin and norepinephrine reuptake transporters . By inhibiting these transporters, it increases the synaptic concentration of serotonin and norepinephrine, neurotransmitters that play crucial roles in mood regulation .

Mode of Action

Doxepin-d3 Hydrochloride acts by inhibiting the reuptake of serotonin and norepinephrine at synaptic nerve terminals . This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to improved mood and alleviation of depressive symptoms .

Biochemical Pathways

Doxepin-d3 Hydrochloride affects the serotonin and norepinephrine pathways in the central nervous system . By inhibiting the reuptake of these neurotransmitters, it enhances their signaling and modulates the mood-regulating pathways . Additionally, it has been shown to suppress inflammatory reactions in C6-glioma cells through activation of the phosphatidylinositol-3-kinase-mediated protein kinase B (Akt) pathway .

Pharmacokinetics

Doxepin-d3 Hydrochloride is metabolized primarily by the cytochrome P450 2C19 (CYP2C19) enzyme, with possible minor involvement of CYP1A2, CYP3A4, or CYP2C9 . Its metabolite, desmethyldoxepin (nordoxepin), also exhibits antidepressant effects . The plasma protein binding of doxepin and desmethyldoxepin is about 80%, allowing it to easily pass through the blood-brain-barrier . Deuterated forms of the drug have shown improved pharmacokinetic parameters, including increased maximum concentration in the plasma (Cmax), elimination half-life (t1/2), and area under the concentration-time curve (AUC) .

Result of Action

The action of Doxepin-d3 Hydrochloride results in increased synaptic concentrations of serotonin and norepinephrine, leading to improved mood and alleviation of depressive symptoms . It also has anti-inflammatory effects, suppressing inflammatory reactions in C6-glioma cells .

Action Environment

Environmental factors can influence the action of Doxepin-d3 Hydrochloride. For instance, the presence of other drugs metabolized by the same cytochrome P450 enzymes can affect its metabolism and efficacy . Furthermore, the deuterated forms of the drug have shown improved pharmacokinetic and pharmacodynamic profiles, indicating that isotopic deuteration can lead to better bioavailability and overall effectiveness .

properties

IUPAC Name

3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N-methyl-N-(trideuteriomethyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO.ClH/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19;/h3-6,8-12H,7,13-14H2,1-2H3;1H/i1D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHNSPTUQQIYJOT-NIIDSAIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2COC3=CC=CC=C31.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C)CCC=C1C2=CC=CC=C2COC3=CC=CC=C31.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50849542
Record name 3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)-N-methyl-N-(~2~H_3_)methylpropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50849542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Doxepin-D3 Hydrochloride (cis/trans); 3-Dibenz[b,e]oxepin-11(6H)-ylidene-N-methyl-N-(methyl-d3)-1-propanamine hydrochloride

CAS RN

347840-07-7
Record name 3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)-N-methyl-N-(~2~H_3_)methylpropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50849542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 347840-07-7
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